

Differences in solubility between rubidium perchlorate and other alkaline earth perchlorates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium perchlorate

Cat. No.: B083219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

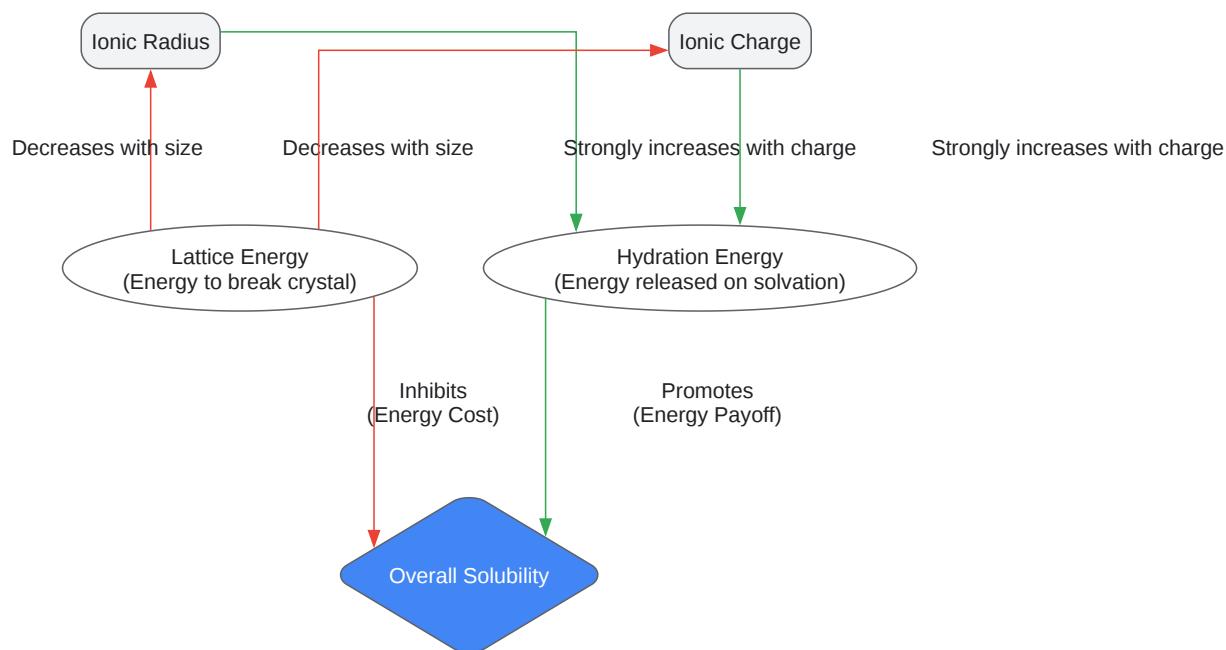
This guide provides a detailed comparison of the solubility characteristics of **rubidium perchlorate** (RbClO_4) and the perchlorates of the alkaline earth metals: beryllium ($\text{Be}(\text{ClO}_4)_2$), magnesium ($\text{Mg}(\text{ClO}_4)_2$), calcium ($\text{Ca}(\text{ClO}_4)_2$), strontium ($\text{Sr}(\text{ClO}_4)_2$), and barium ($\text{Ba}(\text{ClO}_4)_2$). The information is supported by quantitative data and detailed experimental methodologies.

A general rule in inorganic chemistry states that most perchlorate salts are soluble in water.^[1] However, the degree of solubility varies significantly between the alkali metals and the alkaline earth metals, a difference primarily governed by the interplay between the lattice energy of the crystal and the hydration energy of the constituent ions.

Quantitative Solubility Data

The solubility of **rubidium perchlorate** and alkaline earth perchlorates in water at various temperatures is summarized below. A clear trend is observable: the alkaline earth perchlorates are, in general, substantially more soluble in water than **rubidium perchlorate**. Among the alkaline earth perchlorates, there is a less uniform trend, but they all exhibit high to very high solubility.

Compound	Formula	Molar Mass (g/mol)	Solubility in Water (g / 100 g H ₂ O)
Rubidium Perchlorate	RbClO ₄	184.92	0.5 g at 0°C[2] 1.34 g at 25°C[2] 18.0 g at 100°C[2]
Beryllium Perchlorate	Be(ClO ₄) ₂	207.91	198 g (as tetrahydrate) at 25°C[3]
Magnesium Perchlorate	Mg(ClO ₄) ₂	223.21	99.3 g at 25°C[4]
Calcium Perchlorate	Ca(ClO ₄) ₂	238.98	188 g at 20°C[5]
Strontium Perchlorate	Sr(ClO ₄) ₂	286.52	309.7 g at 25°C[6] ~231 g (8.16 mol/kg) at 0°C[7][8]
Barium Perchlorate	Ba(ClO ₄) ₂	336.22	66.48 g at 25°C[9] ~178 g (as trihydrate) at 20°C[10]


Factors Influencing Solubility: Lattice Energy vs. Hydration Energy

The dissolution of an ionic salt in water is a process governed by two primary energetic factors:

- Lattice Energy: This is the energy required to break apart one mole of a solid ionic compound into its gaseous constituent ions. A higher lattice energy corresponds to stronger ionic bonds and generally leads to lower solubility.[11][12][13] For perchlorates, the lattice energy is influenced by the size and charge of the metal cation.
- Hydration Energy: This is the energy released when one mole of gaseous ions is dissolved in a solvent, in this case, water, to form hydrated ions.[11][14] Higher hydration energy promotes solubility. It is greatest for ions that are small and highly charged, as they interact more strongly with the polar water molecules.[15][16]

For a salt to dissolve, the energy released during hydration must be sufficient to overcome the energy required to break the crystal lattice.

The diagram below illustrates the relationship between these factors.

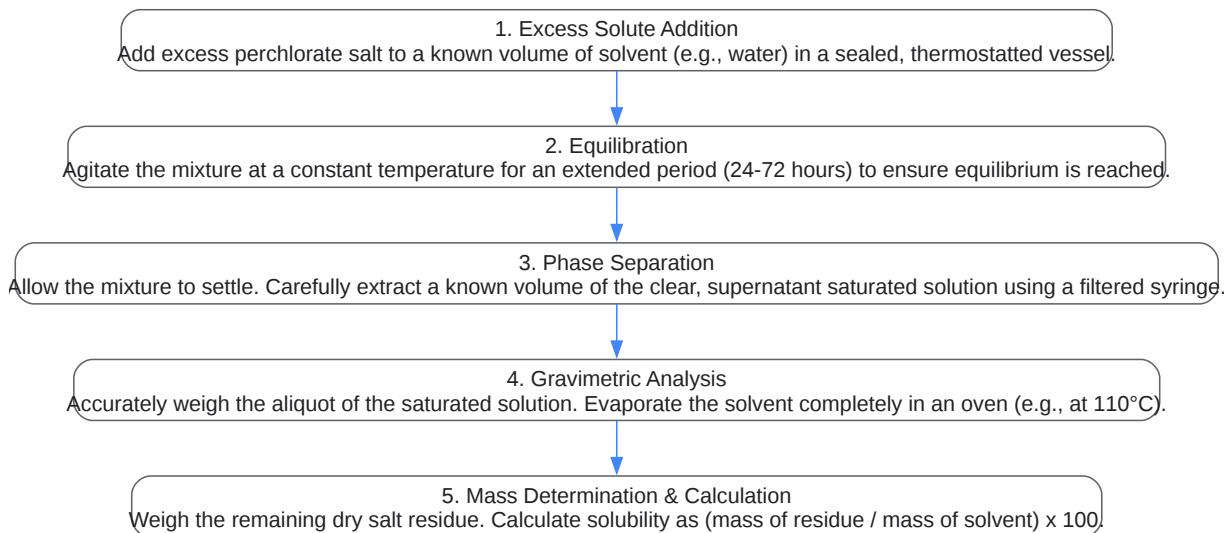
[Click to download full resolution via product page](#)

Caption: Factors governing the solubility of ionic salts.

Analysis of the Trend:

- Rubidium (Rb^+) vs. Alkaline Earths (M^{2+}): Rubidium is a large alkali metal ion with a +1 charge. The alkaline earth metals (Be^{2+} , Mg^{2+} , etc.) are smaller and have a +2 charge. This

higher charge density on the alkaline earth cations leads to a much greater hydration energy, which more than compensates for their increased lattice energy.[14] This is the primary reason for their dramatically higher solubility in water compared to **rubidium perchlorate**.


- Within the Alkaline Earth Group: The trend down the group (from Be to Ba) is less straightforward. As the ionic radius increases, both lattice energy and hydration energy decrease.[15][16] The subtle variations in how these two competing factors change relative to each other lead to the non-monotonic solubility trend observed in the data table.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached via classical or modern instrumental methods.

This method determines the solubility by creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination by isothermal equilibration.

Methodology Details:

- Preparation: An excess amount of the perchlorate salt is added to a jacketed glass vessel containing a known mass or volume of the solvent.
- Equilibration: The vessel is sealed and maintained at a precise, constant temperature using a circulating water bath. The mixture is continuously stirred to facilitate the dissolution process and reach equilibrium. This can take from 48 to over 150 hours for highly soluble salts that form viscous solutions.
- Sampling: Once equilibrium is established, agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn, often using a syringe fitted with a filter to prevent the transfer of any solid particles.

- Analysis: The most straightforward analysis is gravimetric. A known mass of the saturated solution is taken, the solvent is carefully evaporated to dryness at a temperature that does not cause decomposition of the salt (e.g., 120-250°C), and the mass of the remaining dry salt is determined.

Ion chromatography (IC) is a highly sensitive method used to determine the concentration of ionic species, such as the perchlorate anion (ClO_4^-), in a solution. It is particularly useful for measuring low solubility or for quality control of dilute solutions.

Methodology Details:

- Sample Preparation: A saturated solution is prepared as described in the classical method. A small, precisely measured aliquot of this solution is then diluted with deionized water to a concentration that falls within the instrument's calibrated working range.
- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an ion-exchange column, a suppressor, and a conductivity detector is used.
- Separation: The diluted sample is injected into the IC system. The mobile phase (eluent) carries the sample through the analytical column. The stationary phase in the column is an ion-exchange resin that reversibly interacts with the anions in the sample. The perchlorate anion is separated from other potential anions based on its affinity for the resin.
- Detection: After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The conductivity detector then measures the electrical conductivity of the solution, which is proportional to the concentration of the perchlorate ions.
- Quantification: The concentration is determined by comparing the peak area of the perchlorate signal from the sample to a calibration curve generated from standards of known concentration.[\[5\]](#)[\[17\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rubidium perchlorate [chemister.ru]
- 3. Beryllium perchlorate - Wikipedia [en.wikipedia.org]
- 4. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 5. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 6. Strontium perchlorate - Wikipedia [en.wikipedia.org]
- 7. chlorates.exrockets.com [chlorates.exrockets.com]
- 8. [13450-97-0 CAS MSDS \(STRONTIUM PERCHLORATE\) Melting Point Boiling Point Density](http://13450-97-0 CAS MSDS (STRONTIUM PERCHLORATE) Melting Point Boiling Point Density) CAS Chemical Properties [chemicalbook.com]
- 9. Barium perchlorate - Wikipedia [en.wikipedia.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. [Rubidium perchlorate, anhydrous, 99.5% \(metals basis\), Thermo Scientific Chemicals | Fisher Scientific](http://Rubidium perchlorate, anhydrous, 99.5% (metals basis), Thermo Scientific Chemicals | Fisher Scientific) [fishersci.ca]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. How does the of Hydration Enthalpy of alkaline earth metals vary & compare it with alkali metals. [doubtnut.com]
- 15. brainly.in [brainly.in]
- 16. [Which of the following has highest hydration energy? a MgCl₂b CaCl₂c BaCl₂d SrCl₂](http://Which of the following has highest hydration energy? a MgCl2b CaCl2c BaCl2d SrCl2) [doubtnut.com]
- 17. multijournals.org [multijournals.org]
- To cite this document: BenchChem. [Differences in solubility between rubidium perchlorate and other alkaline earth perchlorates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083219#differences-in-solubility-between-rubidium-perchlorate-and-other-alkaline-earth-perchlorates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com